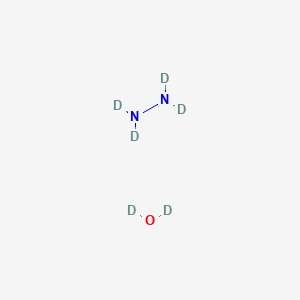
Hydrazine-d4 monohydraté
Vue d'ensemble
Description
Hydrazine-d4 monodeuterate is a deuterated form of hydrazine, characterized by the presence of deuterium atoms. It is a colorless, flammable, and highly reactive liquid with a pungent odor. The molecular formula for Hydrazine-d4 monodeuterate is ND2ND2 · D2O, and it has a molecular weight of 56.10 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
Applications De Recherche Scientifique
Hydrazine-d4 monodeuterate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of deuterium-labeled compounds, which are valuable in tracing reaction mechanisms and studying kinetic isotope effects.
Biology: In biological research, it is used to study the metabolism of hydrazine and its derivatives, providing insights into biochemical pathways.
Medicine: It is employed in the development of new drugs, particularly in the study of drug metabolism and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrazine-d4 monodeuterate can be synthesized through the reaction of hydrazine with deuterium oxide (D2O). The reaction typically involves the exchange of hydrogen atoms in hydrazine with deuterium atoms from deuterium oxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods: In industrial settings, the production of Hydrazine-d4 monodeuterate involves the use of high-purity deuterium oxide and hydrazine. The process is carried out in specialized reactors designed to handle the highly reactive nature of hydrazine. The reaction is monitored to ensure the desired isotopic purity of the final product, which is typically around 98 atom % D .
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazine-d4 monodeuterate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, Hydrazine-d4 monodeuterate can be oxidized to form nitrogen gas and water.
Reduction: It can act as a reducing agent in reactions with metal ions, reducing them to their elemental forms.
Substitution: In the presence of suitable catalysts, Hydrazine-d4 monodeuterate can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.
Major Products Formed:
Oxidation: Nitrogen gas (N2) and deuterium oxide (D2O).
Reduction: Elemental metals and deuterium-substituted byproducts.
Substitution: Various deuterium-substituted compounds depending on the reactants used.
Mécanisme D'action
The mechanism of action of Hydrazine-d4 monodeuterate involves its ability to participate in redox reactions. As a reducing agent, it donates electrons to other molecules, thereby reducing them. The molecular targets and pathways involved in its action include interactions with metal ions, oxidizing agents, and other reactive species. These interactions lead to the formation of various products, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Hydrazine-d4 monodeuterate can be compared with other deuterated hydrazine compounds, such as:
Hydrazine-d2: Contains two deuterium atoms instead of four.
Hydrazine-d6: Contains six deuterium atoms, providing different isotopic labeling.
Hydrazine-d8: Fully deuterated hydrazine with eight deuterium atoms.
Uniqueness: Hydrazine-d4 monodeuterate is unique due to its specific isotopic composition, which makes it particularly useful in studies requiring precise isotopic labeling. Its balanced deuterium content allows for detailed analysis of reaction mechanisms and kinetic isotope effects .
Propriétés
IUPAC Name |
deuterated water;1,1,2,2-tetradeuteriohydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i/hD6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-YIKVAAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])[2H].[2H]O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584458 | |
| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.098 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102096-80-0 | |
| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102096-80-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
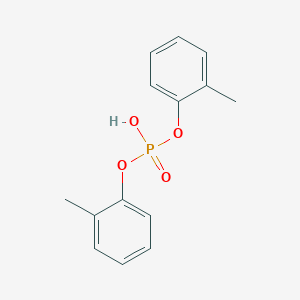
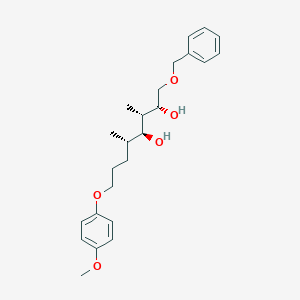
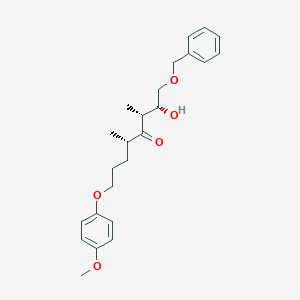
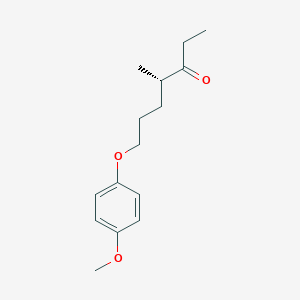
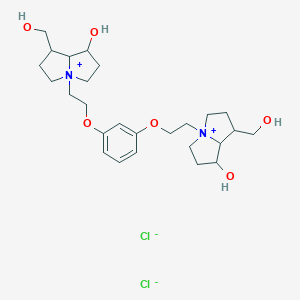
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)
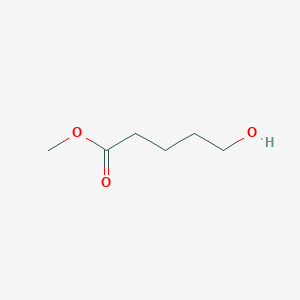
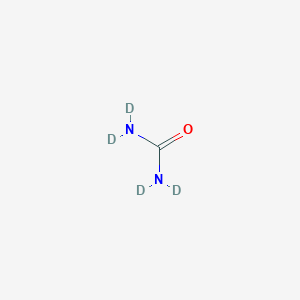

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
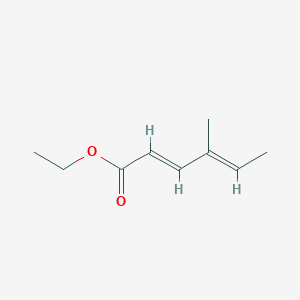

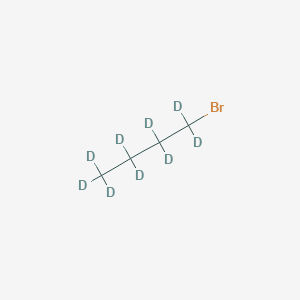
![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone](/img/structure/B32882.png)
